2,4-dichloro-N'-(2-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a thienylmethylene group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-(3-thienylmethylene)benzohydrazide
- 2,4-Dichloro-N’-(2-thienylmethylene)aniline
Uniqueness
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H8Cl2N2OS |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H8Cl2N2OS/c13-8-3-4-10(11(14)6-8)12(17)16-15-7-9-2-1-5-18-9/h1-7H,(H,16,17)/b15-7+ |
InChI Key |
LIXXTCWPAGTAKZ-VIZOYTHASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.